(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11
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Overview
Description
(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 is a deuterated compound used primarily in scientific research. It is an isotope-labeled analog of (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester, which is often utilized as an intermediate in chemical synthesis and pharmaceutical research . The deuterium labeling makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 typically involves the introduction of deuterium atoms into the parent compound. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuterated product. Additionally, purification steps such as distillation and recrystallization are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as an isotope-labeled compound for tracing metabolic processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The deuterium atoms can also influence the compound’s stability and reactivity, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester: The non-deuterated analog, used in similar applications but without the benefits of isotope labeling.
NLG919: A potent indoleamine-2,3-dioxygenase (IDO) pathway inhibitor, used in cancer research.
Uniqueness
The primary uniqueness of (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 lies in its deuterium labeling. This feature enhances its utility in analytical techniques such as mass spectrometry and NMR spectroscopy, providing more precise and accurate results compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C10H19O4P |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethanone |
InChI |
InChI=1S/C10H19O4P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3/i3D2,4D2,5D2,6D2,7D2,9D |
InChI Key |
FTZNMXSYERMMBC-QFAYMVOLSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)CP(=O)(OC)OC)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
COP(=O)(CC(=O)C1CCCCC1)OC |
Origin of Product |
United States |
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